
(3R)-1,4-Oxazepane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-1,4-Oxazepane-3-carboxylic acid is a heterocyclic compound featuring a seven-membered ring containing both oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1,4-Oxazepane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amino alcohols with diesters or diacids, followed by cyclization to form the oxazepane ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-1,4-Oxazepane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepane oxides, while reduction can produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
(3R)-1,4-Oxazepane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of (3R)-1,4-Oxazepane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Pipecolic acid: Another heterocyclic compound with similar structural features.
(2R,3R)-3-Hydroxypipecolic acid: Shares some structural similarities and is used in similar applications.
β-(+)-Conhydrine: A related compound with comparable chemical properties.
Uniqueness
(3R)-1,4-Oxazepane-3-carboxylic acid is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
(3R)-1,4-oxazepane-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-6(9)5-4-10-3-1-2-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 |
InChI-Schlüssel |
VJCZYUDVOCSWKC-RXMQYKEDSA-N |
Isomerische SMILES |
C1CN[C@H](COC1)C(=O)O |
Kanonische SMILES |
C1CNC(COC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



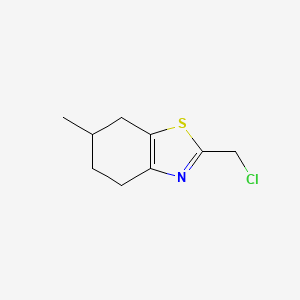
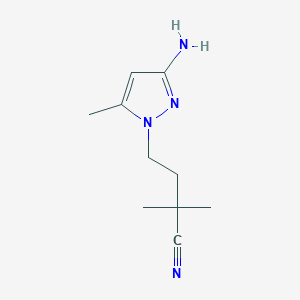
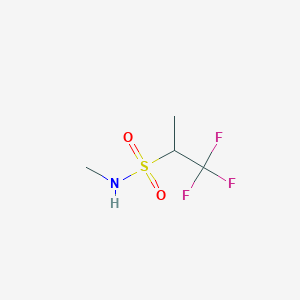
![2-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}acetic acid](/img/structure/B13071718.png)
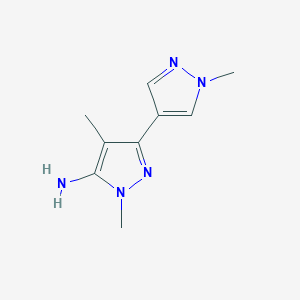
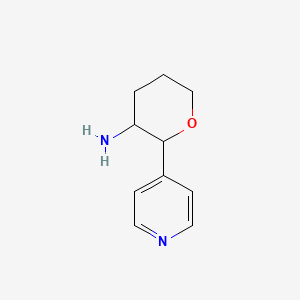

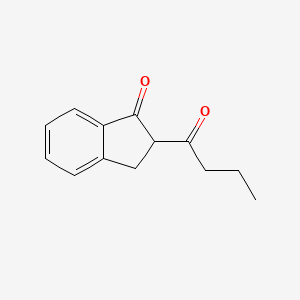
![Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13071736.png)
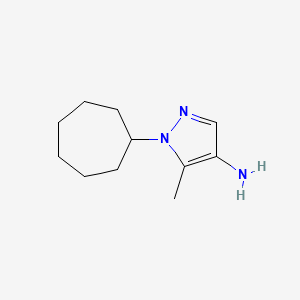
![7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071757.png)
amine](/img/structure/B13071763.png)
![3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13071764.png)
